molecular formula C15H20N2O2 B13724631 (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone

(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone

Cat. No.: B13724631
M. Wt: 260.33 g/mol
InChI Key: OSYBYVDUFDIKHK-UHFFFAOYSA-N
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Description

(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to a pyrrolidin-1-yl-methanone moiety. The presence of an amino group adds to its reactivity and potential for forming diverse chemical derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the formation of diverse chemical derivatives, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its reactive amino group. It may also serve as a precursor for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities. Research is ongoing to explore its potential as a drug candidate.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclopropylmethoxy and pyrrolidin-1-yl-methanone moieties contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5-Amino-2-cyclopropylmethoxyphenyl)-pyrrolidin-1-yl-methanone stands out due to its unique combination of functional groups. The presence of a cyclopropylmethoxy group adds steric hindrance, which can influence its reactivity and binding properties. Additionally, the pyrrolidin-1-yl-methanone moiety provides a distinct structural framework that can enhance its interaction with biological targets.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

[5-amino-2-(cyclopropylmethoxy)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C15H20N2O2/c16-12-5-6-14(19-10-11-3-4-11)13(9-12)15(18)17-7-1-2-8-17/h5-6,9,11H,1-4,7-8,10,16H2

InChI Key

OSYBYVDUFDIKHK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)OCC3CC3

Origin of Product

United States

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